molecular formula C8H8ClNO4S B13530008 (5-Methyl-2-nitrophenyl)methanesulfonyl chloride

(5-Methyl-2-nitrophenyl)methanesulfonyl chloride

Cat. No.: B13530008
M. Wt: 249.67 g/mol
InChI Key: KNUVFJFHLXARBJ-UHFFFAOYSA-N
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Description

(5-Methyl-2-nitrophenyl)methanesulfonyl chloride is an organosulfur compound that features a methanesulfonyl chloride group attached to a 5-methyl-2-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-nitrophenyl)methanesulfonyl chloride typically involves the reaction of 5-methyl-2-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of methanesulfonyl chloride, a key reagent in the synthesis, can be achieved through the chlorination of methanesulfonic acid using thionyl chloride or phosgene . The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Aminophenylmethanesulfonyl chloride: Formed from the reduction of the nitro group.

Scientific Research Applications

(5-Methyl-2-nitrophenyl)methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-2-nitrophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the aromatic ring and nitro group.

    (4-Methylphenyl)methanesulfonyl chloride: Similar structure but lacks the nitro group.

    (2-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the methyl group.

Uniqueness

(5-Methyl-2-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both the nitro and methyl groups on the aromatic ring

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

(5-methyl-2-nitrophenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8ClNO4S/c1-6-2-3-8(10(11)12)7(4-6)5-15(9,13)14/h2-4H,5H2,1H3

InChI Key

KNUVFJFHLXARBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)Cl

Origin of Product

United States

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